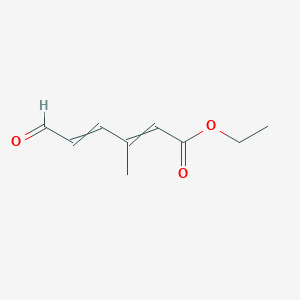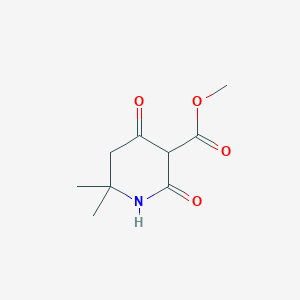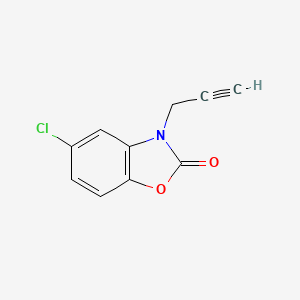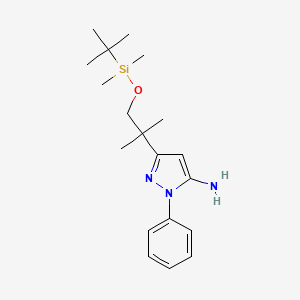
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE is a heterocyclic organic compound that features a pyridinone ring fused with a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE typically involves the condensation of cyclohexanone with a suitable pyridine derivative under controlled conditions. One common method involves the use of catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification and oxidation steps . The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-cyclohexyl-acetic acid methyl ester
- Thioacetic acid S-(4-oxo-cyclohexyl) ester
Uniqueness
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-(4-oxocyclohexyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h1-3,8H,4-7H2,(H,12,14) |
InChI Key |
LQQRBECXGGNVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



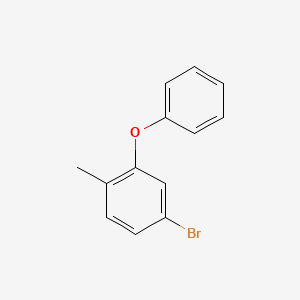
![3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione](/img/structure/B8401277.png)

![N-((1H-Benzo[d]imidazol-5-yl)methyl)benzenamine](/img/structure/B8401293.png)

